2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole
Description
2-((2-Chlorobenzyl)thio)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a sulfur-containing (2-chlorobenzyl)thio group at the 2-position and a phenyl group at the 5-position of the imidazole core.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-9-5-4-8-13(14)11-20-16-18-10-15(19-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDYGYJWZQGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative, which is then cyclized to form the thioimidazole.
Phenyl Substitution: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and the chlorobenzylthioimidazole as substrates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Imidazole derivatives, including 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole, have shown promising anticancer properties. For instance, a study evaluated various imidazole derivatives against different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating their potential as anticancer agents.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 20a | C6 (rat glioma) | 27.0 ± 1.41 |
| 20b | HepG2 (human liver) | 26.33 ± 1.53 |
| 20g | C6 | 15.67 ± 2.52 |
| Cisplatin | HepG2 | 46.67 ± 7.64 |
The compound 20g showed good cytotoxic potential against both C6 and HepG2 cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. A study synthesized various imidazole derivatives and tested them against bacterial strains such as E. coli and Pseudomonas aeruginosa. The results demonstrated that several derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | Pseudomonas aeruginosa | 4 µg/mL |
| Compound C | Staphylococcus aureus | 16 µg/mL |
These findings highlight the potential of imidazole derivatives in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that imidazole compounds can also exhibit anti-inflammatory properties. A series of derivatives were synthesized and evaluated for their anti-inflammatory activity using paw edema methods. The results showed that certain compounds significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac.
Table 3: Anti-inflammatory Activity of Imidazole Derivatives
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Compound D | 100 | 100 |
| Compound E | 50 | 80 |
This suggests that these compounds could be developed into effective anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity against Helicobacter pylori is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Substituent Variations
- 5-Methyl-2-[(2-phenylethyl)thio]-1H-benzimidazole (): This compound replaces the 2-chlorobenzyl group with a phenethylthio chain and introduces a methyl group at the 5-position.
- 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (–8) :
Substitution with thiophene rings instead of phenyl/chlorobenzyl groups introduces sulfur atoms in the aromatic system, which may enhance metal coordination but reduce hydrophobicity .
Core Heterocycle Modifications
- 1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (): Incorporation of a benzothiophene ring and an imidazolone core modifies electronic properties and hydrogen-bonding capacity, diverging significantly from the target compound’s imidazole scaffold .
Table 1: Structural and Electronic Properties
| Compound | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 2-((2-Chlorobenzyl)thio)-5-phenyl-1H-imidazole | Imidazole | (2-Chlorobenzyl)thio (2), Phenyl (5) | -Cl, -S-, Aromatic rings |
| 5-Methyl-2-phenethylthio-1H-benzimidazole | Benzimidazole | Phenethylthio (2), Methyl (5) | -S-, -CH3 |
| 5-Chloro-2-thiophenyl-1H-benzimidazole | Benzimidazole | Thiophene (2), Chloro (5) | -S- (thiophene), -Cl |
Comparison with Related Compounds
- Phenoxymethylbenzoimidazole-Triazole Derivatives (): Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), requiring specialized catalysts and multi-step protocols .
- 5-Hydrosulfonylbenzoimidazolones () :
Involve chlorosulfonation and Fe/HCl reduction, highlighting the need for harsh reagents compared to the target compound’s simpler thioether chemistry .
Antimicrobial Activity
- 2,4,5-Trisubstituted Imidazoles () :
Derivatives like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole exhibit potent activity against Gram-positive bacteria (MIC: 4–8 µg/mL), attributed to hydrophobic aryl groups enhancing membrane penetration . - Phenoxymethylbenzoimidazole-Triazoles (): Compound 9c showed superior docking scores (ΔG = −9.8 kcal/mol) against bacterial enzymes, likely due to triazole-mediated hydrogen bonding .
Antitumor Potential
- 5-Hydrosulfonylbenzoimidazolones () : Demonstrated IC₅₀ values of 1.2–8.7 µM against HeLa cells, with sulfonyl groups facilitating apoptosis via ROS generation .
Biological Activity
2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole is a compound that belongs to the imidazole family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, highlighting its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a thioether linkage and a phenyl group that contribute to its biological properties.
Imidazole derivatives, including this compound, exhibit various mechanisms of action:
- Topoisomerase Inhibition : Many imidazole derivatives act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Microtubule Disruption : Compounds in this class can disrupt microtubule dynamics, inhibiting cell division and promoting cell cycle arrest .
- Apoptosis Induction : These compounds often trigger intrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 cells, demonstrating an IC50 value of 8.11 µM. The compound was found to induce apoptosis through the intrinsic pathway, evidenced by increased Bax expression and decreased Bcl-2 levels .
- Lung Cancer Cell Line A549 : In another study focusing on A549 cells, the compound exhibited potent inhibition of microtubule polymerization at concentrations as low as 0.51 µM, leading to cell cycle arrest in the G2/M phase .
- Colorectal Cancer Cell Line HCT116 : The compound displayed an IC50 value of 27.42 µM against HCT116 cells, indicating its ability to induce DNA damage and apoptosis in colorectal cancer models .
Q & A
Q. What are the standard synthetic routes for 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole?
The compound can be synthesized via the Weidenhagen reaction , which involves the condensation of o-phenylenediamine derivatives with aldehydes under oxidative conditions. Copper acetate is commonly used as a catalyst to facilitate imidazole ring formation . For the thioether moiety, nucleophilic substitution between a thiol group and a chlorobenzyl derivative is employed. Reaction optimization typically includes solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) to achieve yields >60% . Characterization involves IR (C-S stretch at ~650 cm⁻¹), /-NMR (aromatic protons at δ 7.2–8.0 ppm), and elemental analysis to confirm purity .
Q. How is the purity of this compound validated experimentally?
Purity is assessed via elemental analysis (C, H, N, S content within ±0.4% of theoretical values) and chromatographic methods (HPLC/GC-MS). Melting point consistency (±2°C) and spectral data (e.g., absence of extraneous NMR peaks) further confirm purity .
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) for guidelines: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Emergency procedures include rinsing exposed skin with water and consulting toxicity databases for acute exposure management .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles (e.g., C-S bond: ~1.81 Å, Cl-C bond: ~1.74 Å) and torsional parameters. Use SHELXTL or SHELXL for refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions. Discrepancies in reported structures (e.g., thiophene vs. phenyl orientations) can arise from twinning or disorder, requiring iterative refinement .
Q. What strategies optimize synthetic yield for scale-up studies?
Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) and improves yield (up to 85%) by enhancing reaction homogeneity. Catalyst screening (e.g., FeCl₃ vs. Cu(OAc)₂) and solvent polarity adjustments (e.g., DMSO for polar intermediates) further optimize efficiency .
Q. How do substituents influence the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal that the 2-chlorobenzylthio group enhances lipophilicity, improving membrane permeability. Replacements with electron-withdrawing groups (e.g., -NO₂) may reduce activity, while electron-donating groups (e.g., -OCH₃) modulate target binding. Docking studies (AutoDock Vina) predict interactions with enzyme active sites, validated via IC₅₀ assays .
Q. How can hydrogen-bonding patterns explain crystallization behavior?
Graph set analysis (Etter’s formalism) identifies recurring motifs like (R₂²(8)) or interactions. These patterns dictate crystal packing density and solubility. For example, strong π-π stacking (3.5–4.0 Å) between phenyl rings stabilizes the lattice, reducing solubility in polar solvents .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Cross-validate using minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines. LC-MS analysis detects degradation products, while molecular dynamics simulations assess binding mode consistency across studies .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., Glide, GOLD) paired with MD simulations (AMBER/CHARMM) models ligand-receptor dynamics. Pharmacophore mapping identifies critical features (e.g., hydrophobic clusters near the thioether group). Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
